6-Benzyl-7-chloro-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine
CAS No.: 1203190-57-1
Cat. No.: VC5406512
Molecular Formula: C21H18ClN3
Molecular Weight: 347.85
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1203190-57-1 |
|---|---|
| Molecular Formula | C21H18ClN3 |
| Molecular Weight | 347.85 |
| IUPAC Name | 6-benzyl-7-chloro-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine |
| Standard InChI | InChI=1S/C21H18ClN3/c1-14-18(13-16-9-5-3-6-10-16)20(22)25-21(23-14)19(15(2)24-25)17-11-7-4-8-12-17/h3-12H,13H2,1-2H3 |
| Standard InChI Key | ICLLKFFTVVUMFY-UHFFFAOYSA-N |
| SMILES | CC1=NC2=C(C(=NN2C(=C1CC3=CC=CC=C3)Cl)C)C4=CC=CC=C4 |
Introduction
Chemical Identity and Structural Features
Molecular and Physical Properties
The compound’s molecular formula is C₂₁H₁₈ClN₃, with a molecular weight of 347.85 g/mol. Key identifiers include:
The pyrazolo[1,5-a]pyrimidine core consists of a pyrazole ring fused to a pyrimidine ring. Substituents at positions 6 (benzyl), 7 (chloro), 2/5 (methyl), and 3 (phenyl) contribute to its three-dimensional conformation and electronic properties.
Structural Analysis
X-ray crystallography of related compounds reveals planar aromatic systems with substituents influencing π-π stacking and hydrogen bonding. The chlorine atom at position 7 enhances electrophilicity, enabling nucleophilic substitution reactions, while the benzyl group introduces steric bulk that may modulate receptor binding .
Synthesis and Reaction Pathways
Synthetic Strategies
Pyrazolo[1,5-a]pyrimidine derivatives are typically synthesized via condensation reactions between pyrazole precursors and pyrimidine-forming reagents. For 6-benzyl-7-chloro-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine, a plausible route involves:
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Formation of the pyrazole core: Cyclization of hydrazine derivatives with β-keto esters.
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Chlorination: Introduction of chlorine at position 7 using POCl₃ or SOCl₂.
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Benzylation: Alkylation with benzyl bromide or substitution via Suzuki coupling.
Optimization Challenges
Key challenges include controlling regioselectivity during chlorination and minimizing side reactions from the electron-rich aromatic system. Microwave-assisted synthesis and catalytic methods (e.g., Pd-catalyzed cross-coupling) have improved yields in analogs .
Chemical Reactivity and Functionalization
Nucleophilic Substitution
The chlorine atom at position 7 is highly reactive toward nucleophiles (e.g., amines, thiols), enabling derivatization. For example, reaction with piperazine yields analogs with enhanced solubility :
Electrophilic Aromatic Substitution
The dimethyl and phenyl groups undergo sulfonation or nitration under acidic conditions, though steric hindrance from the benzyl group limits reactivity at position 6.
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